7-(Trifluoromethyl)-1-tetralone
Overview
Description
7-(Trifluoromethyl)-1-tetralone is a chemical compound with a trifluoromethyl group. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is known for its abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen enormous growth in the last decade . The transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method . Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents are used .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in chemical reactions . This group is often incorporated into organic motifs through trifluoromethylation of carbon-centered radical intermediates .Scientific Research Applications
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Pharmaceuticals
- Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is found in many of these drugs .
- One specific drug, Fulvestrant, contains a pentafluoropentylsulfinyl group . It is used to treat a specific type of advanced hormone receptor-positive breast cancer .
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Chemical Industry
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Cancer Research
- 7-Trifluoromethylisatin may possess anticancer properties. It has been shown to induce cell death in cancer cells and inhibit their proliferation.
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Material Science
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Transition Metal-Mediated Trifluoromethylation Reactions
- Trifluoromethyl groups have been incorporated into organic motifs through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- This method has seen enormous growth in the last decade and is expected to further improve the development of pharmaceutical and agrochemical drugs .
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Optoelectronic Applications
- Semi-alicyclic polyimides containing trifluoromethyl groups have been synthesized for optoelectronic applications .
- These films exhibited low refractive indices and significantly reduced dielectric constants, along with low optical birefringence and dielectric anisotropy .
- They also showed high heat resistance with Tg in the range of 294–390 °C .
- Incorporating trifluoromethyl groups into diamine moieties is an effective design strategy to improve the transparency and coloration of semi-alicyclic polyimides .
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Transition Metal-Mediated Trifluoromethylation Reactions
- Trifluoromethyl groups have been incorporated into organic motifs through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- This method has seen enormous growth in the last decade and is expected to further improve the development of pharmaceutical and agrochemical drugs .
-
Photoredox Catalysis
properties
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJWQWRIRONTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)(F)F)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437521 | |
Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1-tetralone | |
CAS RN |
54752-50-0 | |
Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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